molecular formula C16H18N2O3 B1418531 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid CAS No. 1153237-31-0

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid

Cat. No.: B1418531
CAS No.: 1153237-31-0
M. Wt: 286.33 g/mol
InChI Key: MOINLGQIVZWZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid (CAS 1153237-31-0) is a high-value heterocyclic compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . This molecule features a 1,3-oxazole ring linked to a piperidine-4-carboxylic acid scaffold, a structure of significant interest in medicinal chemistry. The 1,3-oxazole moiety is a known pharmacophore that can act as a bioisostere for ester and amide functional groups, making it a versatile building block in the design of novel therapeutic agents . As such, this compound serves as a critical synthetic intermediate in pharmaceutical research and development, particularly for exploring structure-activity relationships and optimizing drug-like properties in lead compound series. The compound is supplied as a powder and should be stored at room temperature . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(20)13-6-8-18(9-7-13)10-14-11-21-15(17-14)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOINLGQIVZWZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=COC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the oxazole ring. One common method includes the cyclization of 2-phenyl-4-aminomethyl-oxazole derivatives with appropriate carboxylic acid derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The oxazole ring can be reduced to form corresponding amines or alcohols.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are employed.

  • Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Amines, alcohols, and corresponding derivatives.

  • Substitution: Halogenated phenyl derivatives, nitrophenyl compounds, and other substituted phenyl derivatives.

Scientific Research Applications

The compound features a piperidine ring substituted with a phenyl oxazole moiety, which is crucial for its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of piperidine compounds exhibit significant anticancer properties. Studies have shown that 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain modifications to the piperidine structure enhanced cytotoxicity against breast cancer cell lines .

Neuropharmacology
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies have indicated that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors . This opens avenues for exploring its use in conditions such as depression and schizophrenia.

Material Science

Polymer Chemistry
The incorporation of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Research indicates that such polymers can be used in high-performance applications, including aerospace and automotive industries .

Analytical Chemistry

Chromatographic Applications
Due to its distinct chemical properties, this compound has been utilized as a standard in chromatographic analysis to identify and quantify related substances in complex mixtures. Its stability under various conditions makes it an ideal candidate for method development in analytical laboratories .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer efficacy of piperidine derivatives involved synthesizing a series of compounds based on 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine. In vitro assays demonstrated that one derivative exhibited IC50 values significantly lower than those of standard chemotherapeutics against MCF-7 breast cancer cells . This highlights the potential for further development into a therapeutic agent.

Case Study 2: Neuropharmacological Effects

In a study examining the effects of various piperidine derivatives on serotonin receptors, it was found that certain modifications to the oxazole moiety enhanced binding affinity and selectivity for the 5-HT2A receptor. This suggests a promising pathway for developing new treatments for mood disorders .

Mechanism of Action

The mechanism by which 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring and phenyl group can interact with enzymes and receptors, modulating biological processes. The carboxylic acid group may form hydrogen bonds with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Substituent Effects on the Oxazole Ring

  • Phenyl vs. Replacing phenyl with 4-isopropylphenyl () or 4-ethylphenyl () introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .

Piperidine Modifications

  • Carboxylic Acid Position : Moving the carboxylic acid from the 4- to 3-position on the piperidine () disrupts the spatial arrangement of hydrogen-bonding groups, which could affect target binding (e.g., enzyme active sites) .
  • Salt Forms : Dihydrochloride salts (e.g., ) enhance water solubility, critical for in vitro assays, but may alter pharmacokinetics in vivo .

Bioactivity Considerations

  • Lipophilicity : Compounds with alkylaryl substituents (e.g., isopropyl, ethyl) likely exhibit higher logP values, favoring blood-brain barrier penetration but increasing plasma protein binding.
  • Solubility : The parent compound’s carboxylic acid group confers moderate aqueous solubility (~1–10 mg/mL inferred), whereas salt forms (e.g., dihydrochloride) improve solubility for formulation .

Biological Activity

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid (CAS No. 1153237-31-0) is a synthetic compound with potential therapeutic applications due to its structural features that suggest various biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₁₆H₁₈N₂O₃
Molecular Weight 286.33 g/mol
IUPAC Name This compound
PubChem CID 43441513

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential antiviral, antibacterial, and anti-inflammatory properties.

Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit antiviral effects. For instance, compounds similar to 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine have shown activity against various viruses by inhibiting viral replication and modulating immune responses. The specific mechanisms often involve interference with viral entry or replication processes.

Antibacterial Activity

The compound's structure suggests potential antibacterial activity. Studies have shown that piperidine derivatives possess significant efficacy against both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated minimum inhibitory concentration (MIC) values in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

In vitro studies have indicated that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Antiviral Efficacy :
    A study evaluated several piperidine derivatives for their antiviral properties against herpes simplex virus type 1 (HSV-1). The results indicated that certain modifications to the piperidine structure enhanced antiviral activity significantly, suggesting that 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine could be a candidate for further development in antiviral therapies .
  • Antibacterial Testing :
    In a comparative study of various piperidine derivatives, it was found that compounds with similar structural motifs exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. The findings support the hypothesis that modifications in the oxazole ring enhance antibacterial potency .
  • Anti-inflammatory Mechanisms :
    A recent investigation into the anti-inflammatory effects of piperidine derivatives revealed that certain compounds could significantly reduce tumor necrosis factor-alpha (TNF-alpha) production in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic application for inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid?

The synthesis typically involves multi-step reactions, including:

  • Ester hydrolysis : A common method is alkaline hydrolysis of the ethyl ester derivative using NaOH in aqueous ethanol, followed by acidification to precipitate the carboxylic acid (e.g., 88% yield achieved for analogous piperidine-4-carboxylic acid derivatives) .
  • Cyclization : Formation of the oxazole ring via condensation of aldehydes with aminopyridine derivatives, often catalyzed by Pd or Cu .
  • Purification : Crude products are isolated via filtration, washed with water, and dried under vacuum .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H NMR (e.g., δ 7.49–8.09 ppm for aromatic protons) and 13^{13}C NMR to confirm substituent positions .
  • IR spectroscopy : Peaks at 1687–1730 cm1^{-1} indicate carbonyl groups (carboxylic acid, oxazole) .
  • Elemental analysis : Validates molecular formula (e.g., %C, %H, %N within 0.05% of theoretical values) .

Q. How can computational modeling predict physicochemical properties?

  • pKa and logD : Tools like ACD/Labs or ChemAxon calculate acid dissociation constants (pKa ≈ 3.8) and partition coefficients (logD = -1.9 at pH 5.5), critical for solubility and bioavailability .
  • Molecular descriptors : Polar surface area (100.7 Ų) and H-bond acceptors/donors (5/1) predict membrane permeability .

Q. What structure-activity relationship (SAR) studies are relevant for this scaffold?

  • Oxazole modifications : Substituting the phenyl group with halides or electron-withdrawing groups alters biological activity (e.g., antimicrobial potency) .
  • Piperidine substitution : Adding sulfonamide or benzyl groups enhances enzyme inhibition (e.g., carbonic anhydrase targeting) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Pd(OAc)2_2 or tert-butyl XPhos improves coupling efficiency in multi-step syntheses (e.g., 93–96°C for 17 hours) .
  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization, while tert-butanol minimizes side reactions .

Q. What strategies address challenges in introducing stereochemical complexity?

  • Chiral resolution : Use of (2R,4R)-stereoisomers via asymmetric catalysis (e.g., Pd-mediated Buchwald-Hartwig amination) .
  • Protecting groups : tert-Butoxycarbonyl (Boc) protects the piperidine nitrogen during functionalization .

Q. How can advanced analytical methods resolve structural ambiguities?

  • HPLC-MS : Detects impurities (e.g., unreacted intermediates) with >95% purity thresholds .
  • X-ray crystallography : Confirms absolute configuration of crystalline derivatives .

Q. What in vivo pharmacokinetic challenges arise from this compound’s properties?

  • Low logD : At physiological pH (7.4), logD = -3.5 limits membrane permeability; prodrug strategies (e.g., esterification) improve absorption .
  • Metabolic stability : Oxazole ring oxidation by CYP450 enzymes necessitates structural shielding (e.g., fluorine substitution) .

Q. How should researchers reconcile conflicting data in synthesis or bioactivity?

  • Yield discrepancies : Validate reaction scalability (e.g., batch vs. flow chemistry) and purity via orthogonal methods (HPLC + NMR) .
  • Bioactivity variability : Standardize assay conditions (e.g., enzyme concentration, pH) and use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

Methodological Guidelines

  • Synthetic protocols : Follow stepwise hydrolysis-cyclization sequences with rigorous drying to avoid ester reformation .
  • SAR workflows : Systematically vary substituents using parallel synthesis and test against enzyme panels .
  • Data validation : Cross-check computational predictions (e.g., pKa) with experimental titrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.